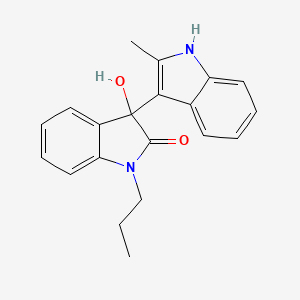
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which includes a hydroxyl group and a propylindol-2-one moiety, making it a subject of interest in synthetic organic chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one typically involves the reaction of isatins with indoles. One method described involves an electrochemical approach where isatins react with indoles in propanol using an undivided cell with sodium bromide as an electrolyte . This method is advantageous due to its efficiency and the nanoscale size of the resulting particles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale electrochemical synthesis, leveraging the same principles as the laboratory methods but scaled up for industrial efficiency and yield.
化学反応の分析
Types of Reactions
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
科学的研究の応用
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Bromo-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one: A brominated derivative with distinct chemical properties.
Uniqueness
What sets 3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
688038-04-2 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC名 |
3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C20H20N2O2/c1-3-12-22-17-11-7-5-9-15(17)20(24,19(22)23)18-13(2)21-16-10-6-4-8-14(16)18/h4-11,21,24H,3,12H2,1-2H3 |
InChIキー |
NGJKYDCMESZUJS-UHFFFAOYSA-N |
正規SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3=C(NC4=CC=CC=C43)C)O |
溶解性 |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14159613.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)
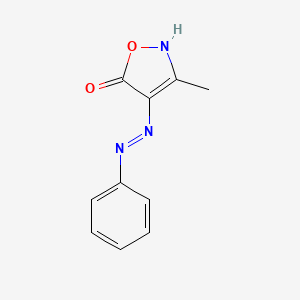
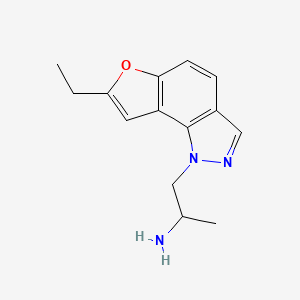
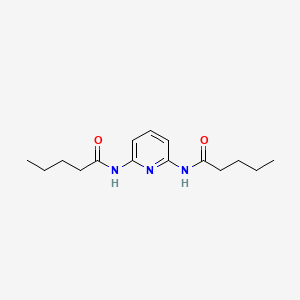
![6-(6,8-diaminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B14159656.png)
![3-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-1-ol](/img/structure/B14159665.png)

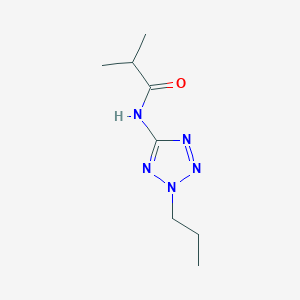
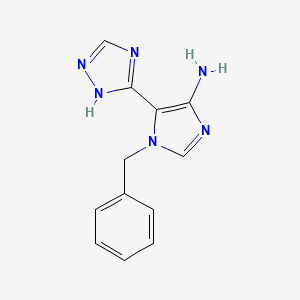
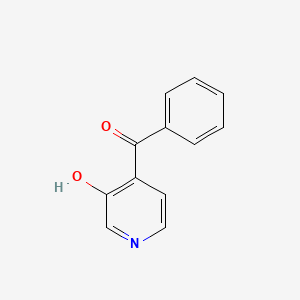

![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

